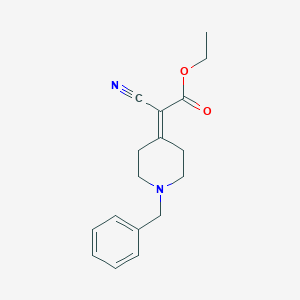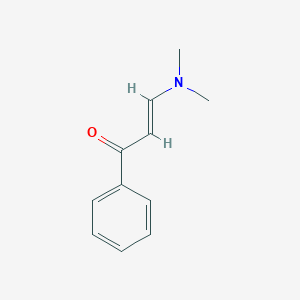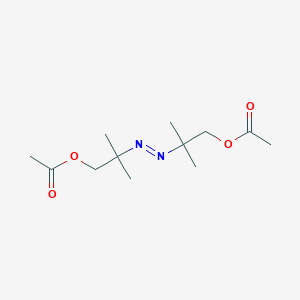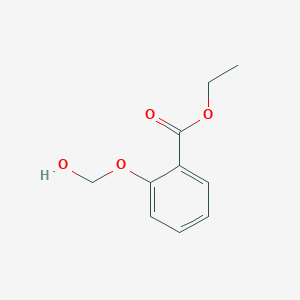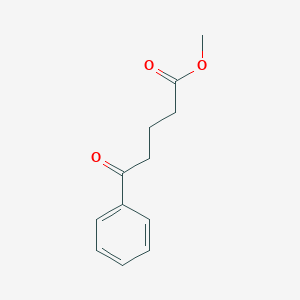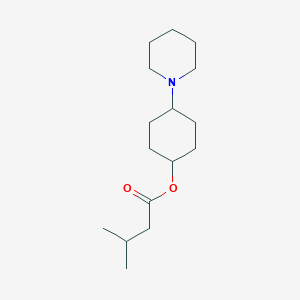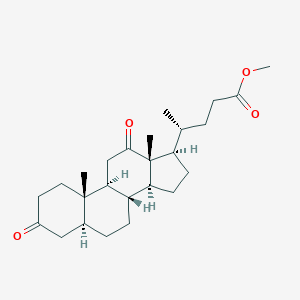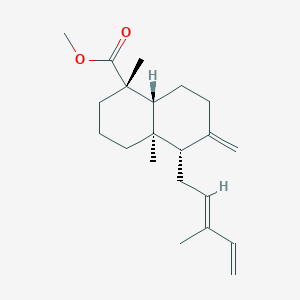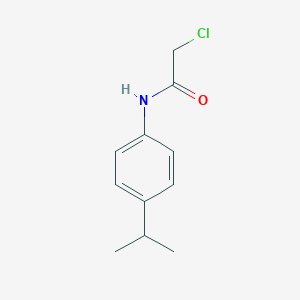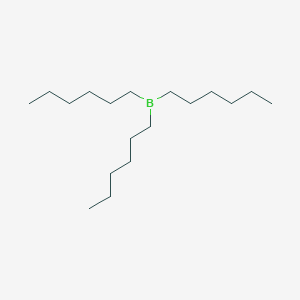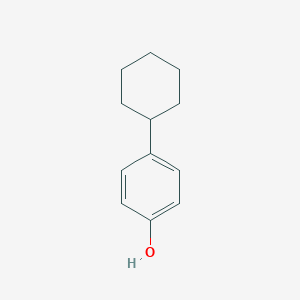
4-Cyclohexylphenol
Overview
Description
4-Cyclohexylphenol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5245. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioremediation and Environmental Applications :
- A study demonstrated the use of a consortium of microorganisms (Arthrospira maxima and Chlorella vulgaris) to remove 4-Nonylphenol (a compound similar to 4-Cyclohexylphenol) from water. This consortium showed high resistance and effectiveness in reducing 4-Nonylphenol, suggesting its potential in bioremediation applications (López-Pacheco et al., 2019).
Synthesis and Chemical Process Development :
- Research on the synthesis of o-cyclohexylphenol in supercritical carbon dioxide as an environmentally friendly reaction medium was explored. This study highlights the potential of using cyclohexene and cyclohexanol as alkylating agents for phenol, offering insights into continuous and eco-friendly chemical processes (Amandi et al., 2007).
- Another study presented a student-achievable synthesis of bisphenol Z (4,4′-(cyclohexane-1,1-diyl)diphenol), from phenol and cyclohexanone, exemplifying electrophilic aromatic substitution. This synthesis is relevant for discussions on polymer plastic or epoxy resin synthesis and environmental toxicology (Gregor, 2012).
Pharmaceutical and Medicinal Chemistry :
- The synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, was reported. This study explored the processes involved in synthesizing this compound, which is crucial for drug development (Li Jia-jun, 2012).
Environmental Toxicology and Public Health :
- Research on endocrine disruptors highlighted that 4-Nonylphenol, a compound related to this compound, can induce the death of neural stem cells. This study provides important insights into the adverse effects of such compounds on human health and wildlife (Kudo et al., 2004).
Safety and Hazards
4-Cyclohexylphenol is harmful by inhalation, in contact with skin, and if swallowed . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The global 4-Cyclohexylphenol market size was valued at USD million in 2022 and is forecast to a readjusted size of USD million by 2029 with a CAGR of % during the review period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .
Relevant Papers
One relevant paper discusses a one-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite . Another paper identifies 4-cyclopentylphenol as a new substrate of VAO and EUGO and this compound as a new substrate of VAO .
Mechanism of Action
Target of Action
4-Cyclohexylphenol is a biochemical compound used for proteomics research
Biochemical Pathways
It’s known to be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Result of Action
Properties
IUPAC Name |
4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMVZYHIJQTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862559 | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-60-8, 72495-97-7 | |
| Record name | 4-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Cyclohexylphenol?
A1: this compound is mainly used as an intermediate in the production of other chemicals. For example, it serves as a building block for synthesizing various substituted cyclohexylphenols, some of which exhibit fungicidal activity against apple and marrow powdery mildews. []
Q2: How is this compound typically synthesized?
A2: One common method for synthesizing this compound involves the hydroalkylation of phenol with cyclohexanol or cyclohexene in the presence of zeolite catalysts. [] Another approach utilizes a palladium catalyst and a fused salt (NaCl-AlCl3) under hydrogen pressure to facilitate the hydroalkylation of phenol, leading to the selective formation of this compound. []
Q3: Can this compound be detected in food contact materials, and if so, does it pose any potential estrogenic activity?
A3: Research indicates that this compound can be present in food contact plastics and rubbers. While it exhibits estrogenic activity in yeast two-hybrid assays, further investigation is needed to assess its potential impact on human health. []
Q4: How does the structure of this compound relate to its fungicidal activity?
A4: Studies on substituted cyclohexylphenols suggest that the presence and position of specific substituents significantly influence fungicidal activity. For instance, a nitro group at the 4-position, combined with a halogen or another nitro group at the 2-position, is associated with potent antifungal properties. []
Q5: Are there any analytical methods available to quantify this compound?
A5: Yes, this compound can be quantified using High-Performance Liquid Chromatography (HPLC), particularly through reversed-phase methods. This technique is valuable for determining the presence and concentration of this compound, especially in complex mixtures like polycarbonate hydrolysates. []
Q6: Can this compound be found in coal-derived liquids, and if so, what is its fate during catalytic hydroprocessing?
A6: Yes, this compound has been identified as a component of coal-derived liquids, particularly in the acidic fractions. During catalytic hydroprocessing with a sulfided Ni-Mo/γ-Al2O3 catalyst, it undergoes rapid hydrodeoxygenation, primarily converting to cyclohexylbenzene. []
Q7: Is there a method for determining the concentration of dinitrocyclohexylphenol isomers?
A7: Yes, polarographic methods can differentiate and quantify isomers of dinitrocyclohexylphenol, like 2,4-dinitro-6-cyclohexylphenol. This technique leverages differences in reduction potentials at varying pH levels to enable their separate determination. []
Q8: Are there any alternative compounds to this compound with similar applications?
A8: While the provided research doesn't directly compare this compound to alternatives, it highlights the influence of structural modifications on properties like fungicidal activity. This suggests that other substituted phenols or related compounds might offer comparable or even superior performance depending on the specific application. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



